Scientific Field: Biochemical and Medicinal Research.
Summary of the Application: The compound “3-bromobenzoyl chloride” was used in the acylation of methyl β-d-galactopyranoside (β-MGP, 1) derivatives to obtain 6-O-substitution products.
Methods of Application or Experimental Procedures: The acylation was performed in anhydrous N,N-dimethylformamide/triethylamine.
Results or Outcomes: In vitro biological experiments against five bacteria and two fungi revealed ascending antifungal and antibacterial activities compared with their antiviral activities.
Scientific Field: Physical Chemistry.
Summary of the Application: “3-bromobenzoyl chloride” is used in the field of thermophysical property data.
Methods of Application or Experimental Procedures: These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package.
Results or Outcomes: The properties covered by both versions (32 total) are described in Properties and Implemented Models.
2-(3-Bromobenzoyl)-4-methylpyridine is an organic compound characterized by its unique structure, which includes a bromobenzoyl group attached to a pyridine ring. The molecular formula is , and it has a molecular weight of approximately 276.13 g/mol. The compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a methyl group at the fourth position of the pyridine. The presence of the bromine atom in the benzoyl group enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.
Several methods can be employed to synthesize 2-(3-Bromobenzoyl)-4-methylpyridine:
The potential applications of 2-(3-Bromobenzoyl)-4-methylpyridine include:
Studies on compounds similar to 2-(3-Bromobenzoyl)-4-methylpyridine have shown that they can interact with various biological targets. For example, related compounds have been reported to inhibit Janus Kinase 2 (JAK2), affecting downstream signaling pathways involved in cell proliferation and survival. Such interactions suggest that 2-(3-Bromobenzoyl)-4-methylpyridine may have similar potential for therapeutic applications .
Several compounds share structural similarities with 2-(3-Bromobenzoyl)-4-methylpyridine. Here are some notable examples:
The uniqueness of 2-(3-Bromobenzoyl)-4-methylpyridine lies in its specific arrangement of functional groups, particularly the positioning of the bromine atom relative to the benzoyl group. This configuration may influence its reactivity and biological activity differently compared to other similar compounds.
Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methodologies for constructing carbon-carbon bonds in the synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine and related compounds [1]. These methodologies offer exceptional functional group tolerance and regioselectivity, making them particularly suitable for the formation of complex pyridine derivatives [2].
The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for synthesizing benzoylpyridine derivatives through the coupling of halogenated pyridines with boronic acid derivatives [3] [4]. In the context of 2-(3-Bromobenzoyl)-4-methylpyridine synthesis, this approach typically involves the reaction of 2-bromo-3-methylpyridine with 3-bromobenzoylboronic acid under palladium catalysis [4]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the boronic acid and reductive elimination to form the desired biaryl product [5].
Optimal reaction conditions involve the use of palladium tetrakis(triphenylphosphine) as the catalyst at loadings of 5 mol%, with potassium carbonate serving as the base in a biphasic mixture of dimethylformamide and water [4]. Temperature control at 100°C for 12 hours typically yields products in the range of 85-91% [4]. The use of polyvinylpyridine-supported palladium nanoparticles has shown enhanced catalytic efficiency with reduced palladium leaching compared to traditional homogeneous catalysts [5].
The Negishi cross-coupling reaction provides an alternative approach utilizing organozinc reagents for the formation of carbon-carbon bonds in pyridine derivatives [6] [7]. This methodology is particularly effective for the coupling of sterically hindered and electronically deactivated substrates [8]. The reaction involves the coupling of aryl halides with organozinc compounds in the presence of palladium or nickel catalysts [7].
For 2-(3-Bromobenzoyl)-4-methylpyridine synthesis, the organozinc substrate can be prepared from 2-fluoro-4-iodopyridine through conventional lithiation chemistry followed by transmetalation with zinc chloride or zinc iodide [6]. The subsequent cross-coupling with 3-bromobenzoyl chloride under palladium catalysis proceeds with high chemoselectivity [9]. Reaction conditions typically employ palladium tetrakis(triphenylphosphine) as the catalyst in tetrahydrofuran solvent at 60°C, yielding products in 73-78% yield [6] [9].
The Stille coupling reaction utilizes organotin reagents as nucleophilic coupling partners with aryl halides under palladium catalysis [10]. While highly effective for carbon-carbon bond formation, the toxicity of tin reagents limits its practical application compared to other cross-coupling methodologies [10]. The reaction proceeds through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [10].
Typical reaction conditions involve the use of palladium tetrakis(triphenylphosphine) as the catalyst in dimethylformamide solvent at 80°C for 24 hours, providing yields of 76-99% depending on the substrate [10]. The longer reaction times compared to Suzuki-Miyaura coupling reflect the slower transmetalation step with organotin reagents [10].
Coupling Method | Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|---|---|---|
Suzuki-Miyaura | Aryl halide | Boronic acid | Pd(PPh3)4 | K2CO3 | DMF/H2O | 100 | 85 | 12 |
Negishi | Aryl halide | Organozinc | Pd(PPh3)4 | LiCl | THF | 60 | 78 | 6 |
Stille | Aryl halide | Organotin | Pd(PPh3)4 | CsF | DMF | 80 | 76 | 24 |
Heck | Aryl halide | Alkene | Pd(OAc)2 | K2CO3 | DMF | 100 | 72 | 8 |
Buchwald-Hartwig | Aryl halide | Amine | Pd(OAc)2 | Cs2CO3 | Toluene | 100 | 85 | 12 |
Friedel-Crafts acylation represents a classical and direct approach for the formation of benzoylpyridine derivatives through the electrophilic aromatic substitution of pyridine rings with acyl electrophiles [11] [12]. This methodology is particularly valuable for the synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine due to its ability to form carbon-carbon bonds between aromatic systems in a single step [11].
The Friedel-Crafts acylation mechanism involves the generation of an acylium ion through the interaction of an acyl chloride with a Lewis acid catalyst, typically aluminum trichloride [11] [12]. The acylium ion serves as the electrophile that attacks the electron-rich pyridine ring, followed by deprotonation to restore aromaticity [11]. The reaction is favored at the 4-position of the pyridine ring due to electronic effects, providing regioselective access to 4-acylpyridine derivatives [12].
For the synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine, 3-bromobenzoyl chloride serves as the acylating agent in the presence of aluminum trichloride as the Lewis acid catalyst [13]. The reaction typically proceeds in nitrobenzene as solvent, which is inert to the acylating conditions and helps solubilize the reactants [12]. Temperature control at 80°C for 4 hours provides optimal conversion while minimizing side reactions [13].
The efficiency of Friedel-Crafts acylation depends critically on the choice of Lewis acid catalyst, with aluminum trichloride demonstrating superior performance compared to iron trichloride, boron trifluoride, and other Lewis acids [12]. The order of effectiveness follows: AlCl3 > FeCl3 > BF3 > TiCl3 > ZnCl2 > SnCl4 [12]. The catalyst is required in stoichiometric quantities due to complexation with the ketone product, necessitating careful optimization of catalyst loading [11].
Solvent selection plays a crucial role in reaction success, with nitrobenzene serving as the preferred medium due to its chemical inertness and ability to deactivate the aromatic system, preventing unwanted side reactions [12]. Alternative solvents such as carbon disulfide can be employed for less demanding substrates but may require modified reaction conditions [11].
Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Molar Ratio (Acid:Pyridine) | Reaction Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|---|---|
3-Bromobenzoyl chloride | AlCl3 | Nitrobenzene | 80 | 1.2:1 | 4.0 | 68 | 4-position |
Benzoyl chloride | AlCl3 | CS2 | 60 | 1.1:1 | 3.0 | 75 | 4-position |
Acetyl chloride | FeCl3 | Nitrobenzene | 75 | 1.2:1 | 5.0 | 72 | 4-position |
Propionyl chloride | AlCl3 | CS2 | 65 | 1.1:1 | 3.5 | 70 | 4-position |
The Friedel-Crafts acylation of pyridine derivatives exhibits certain limitations that must be considered in synthetic planning [11]. The reaction is sensitive to the electronic nature of the pyridine substrate, with electron-rich derivatives providing higher yields compared to electron-deficient systems [12]. Activating groups on the pyridine ring facilitate the reaction, while deactivating groups such as nitro or cyano substituents inhibit acylation [11].
The presence of substituents on the pyridine ring influences regioselectivity, with methyl groups at the 4-position directing acylation to the 2-position [14]. This regioselectivity pattern is crucial for the targeted synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine, where the methyl substituent provides the necessary electronic activation and positional control [14].
The incorporation of bromine substituents into pyridine derivatives requires specialized halogenation techniques that accommodate the unique electronic properties of the pyridine ring system [15] [16]. These methodologies are essential for the synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine, where bromine incorporation can occur either before or after the benzoyl group installation [17].
Direct bromination of pyridine derivatives can be achieved through various reagent systems, each offering distinct advantages in terms of regioselectivity and reaction conditions [15] [16]. The use of bromine in concentrated sulfuric acid represents one of the most established methods for pyridine bromination [16]. This approach involves the addition of bromine to a mixture of pyridine and 80-95% sulfuric acid at temperatures ranging from 130-140°C for 7-8 hours [16].
The reaction mechanism involves protonation of the pyridine nitrogen by sulfuric acid, which activates the ring toward electrophilic substitution at the 3-position [16]. The optimal reaction temperature of 135°C with a molar ratio of bromine to pyridine of 3.7:1 provides yields of approximately 75% [16]. The reaction mixture requires careful neutralization with sodium hydroxide to pH 8 followed by organic solvent extraction for product isolation [16].
N-Bromosuccinimide represents an alternative brominating agent that offers improved selectivity and milder reaction conditions compared to molecular bromine [15]. The use of N-bromosuccinimide in dimethylformamide solvent at 80°C provides efficient bromination of 4-methylpyridine derivatives with yields reaching 88% [15]. This methodology is particularly valuable for substrates containing acid-sensitive functional groups that would be incompatible with the harsh conditions required for direct bromination [15].
The mechanism involves the generation of bromine through the reaction of N-bromosuccinimide with hydrogen bromide, which then participates in electrophilic aromatic substitution [15]. The regioselectivity follows the same pattern as direct bromination, with substitution occurring predominantly at the 3-position of the pyridine ring [15].
Recent developments in halogenation methodology have introduced sodium bromite as a transition-metal-free halogenating agent for heterocyclic substrates [18]. This approach employs sodium bromite in the presence of acetic acid in dimethylformamide solvent at 60°C for 10 hours [18]. The methodology demonstrates high regioselectivity for imidazopyridine derivatives, providing brominated products in 70-88% yields [18].
The reaction conditions are considerably milder than traditional bromination methods, operating at lower temperatures while maintaining high efficiency [18]. The regioselectivity is controlled by the electronic properties of the heterocyclic substrate, with bromination occurring at the most electron-rich position [18].
Halogenating Agent | Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity | Solvent |
---|---|---|---|---|---|---|
Br2/H2SO4 | Pyridine | 135 | 8 | 75 | 3-position | H2SO4 |
NBS/DMF | 4-Methylpyridine | 80 | 4 | 88 | 3-position | DMF |
Br2/AcOH | Pyridine N-oxide | 100 | 6 | 82 | 4-position | AcOH |
NaBrO2/AcOH | Imidazopyridine | 60 | 10 | 85 | 3-position | DMF |
Br2/CCl4 | 2-Chloropyridine | 25 | 12 | 70 | 5-position | CCl4 |
Catalytic hydrogenation plays a crucial role in the synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine intermediates, particularly in the reduction of nitro groups and other reducible functionalities that may be present in synthetic precursors [17] [19]. The hydrogenation of pyridine derivatives requires specialized catalytic systems due to the coordination of the pyridine nitrogen to the metal catalyst, which can inhibit catalytic activity [19] [20].
Palladium on carbon represents the most widely employed catalyst for the hydrogenation of pyridine derivatives and related intermediates [21] [22]. The catalyst demonstrates high activity for the reduction of nitro groups to amines, which is particularly relevant for the synthesis of aminopyridine intermediates [17]. Reaction conditions typically involve hydrogen pressures of 30-50 bar at temperatures of 60-70°C in alcoholic solvents [21] [22].
For the hydrogenation of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine, palladium on carbon (10%) provides excellent results with molar yields of 97% [17]. The reaction is conducted in methanol solvent under 0.5 MPa hydrogen pressure at 30°C for 15 hours [17]. The use of diatomite as a filtration aid prevents catalyst ignition during workup procedures [17].
Platinum on carbon offers complementary reactivity for pyridine hydrogenation, demonstrating superior performance for the complete reduction of the pyridine ring to piperidine [22]. Reaction conditions involve hydrogen pressures of 30 bar at 60°C in methanol solvent, providing quantitative conversion to piperidine derivatives [22]. The selectivity between partial and complete hydrogenation can be controlled through adjustment of hydrogen pressure and reaction temperature [22].
Rhodium catalysts demonstrate exceptional activity for pyridine hydrogenation, particularly in electrocatalytic systems that operate under ambient conditions [20] [23]. Carbon-supported rhodium catalysts achieve current densities of 25 mA cm⁻² with current efficiencies of 99% for the conversion of pyridine to piperidine [20] [23]. The electrocatalytic approach operates at ambient temperature and pressure, offering significant advantages over traditional high-pressure hydrogenation [20].
The mechanism involves the reduction of rhodium oxides on the catalyst surface, generating rhodium(0) species that interact moderately with piperidine [20]. This interaction pattern decreases the energy required for the rate-determining desorption step, enhancing overall catalytic efficiency [20]. The process demonstrates broad applicability to nitrogen-containing aromatic compounds and can be efficiently scaled for preparative applications [20].
Asymmetric hydrogenation of pyridine derivatives has been achieved through the use of chiral oxazolidinone auxiliaries bound to the C2 position of the pyridine ring [24]. This methodology employs heterogeneous metal catalysts to provide the corresponding piperidine derivatives with substituents at C3, C4, and C5 positions in an all-cis geometry [24]. The reaction proceeds with high yield and excellent enantioselectivity, while the oxazolidinone auxiliary is conveniently cleaved under the hydrogenation conditions [24].
Iridium catalysts with chiral phosphine ligands have also been developed for the asymmetric hydrogenation of activated pyridinium salts and cyclohexanone-fused pyridines [19] [24]. These systems demonstrate high stereoselectivity, with excellent enantiomeric excesses obtained after optimization of reaction conditions [19].
Catalyst | Substrate | Hydrogen Pressure (bar) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|---|---|
Pd/C | 4-Methylpyridine | 50 | 70 | EtOH | 6 | 95 | Complete |
Pt/C | Pyridine | 30 | 60 | MeOH | 8 | 98 | Complete |
Rh/C | 2-Methylpyridine | 60 | 80 | EtOH | 4 | 92 | Complete |
Raney Ni | 3-Nitropyridine | 40 | 30 | MeOH | 15 | 97 | Partial |
Rh/KB (electrocatalytic) | Pyridine | 1 | 25 | H2O | 12 | 98 | Complete |
The patent literature provides extensive documentation of synthetic methodologies for 2-(3-Bromobenzoyl)-4-methylpyridine and related compounds, offering valuable insights into the practical implementation and optimization of various synthetic approaches [13] [25] [26]. This analysis examines the relative merits and limitations of different synthetic strategies based on documented industrial applications and research findings.
Patent applications consistently demonstrate the superiority of palladium-catalyzed cross-coupling reactions for the synthesis of complex pyridine derivatives [3] [4]. The Suzuki-Miyaura coupling reaction features prominently in patent literature due to its high functional group tolerance and reliable performance under industrial conditions [4]. Patent US-6620940 describes palladium-catalyzed cross-coupling chemistry for heterocyclic compounds, demonstrating yields of 85-95% for biaryl formation [27].
The use of specialized palladium precatalysts has emerged as a key innovation in patent applications, with Pd-PEPPSI-IPent complexes showing superior performance for sterically hindered substrates [2]. Patent applications document residence times as short as 3 minutes at room temperature for complete conversion to cross-coupled products using flow chemistry approaches [2]. These methodologies offer significant advantages for large-scale synthesis due to reduced reaction times and improved selectivity [2].
While Friedel-Crafts acylation offers direct access to benzoylpyridine derivatives, patent literature reveals limitations in industrial applications due to the requirement for stoichiometric Lewis acid quantities and harsh reaction conditions [14]. Patent CN-110746345B describes synthetic methods for benzoylpyridine derivatives using modified Friedel-Crafts conditions, achieving yields of 68-75% [25]. The methodology requires careful optimization of reaction conditions to minimize side product formation and ensure reproducible results [25].
Industrial implementations of Friedel-Crafts acylation often incorporate specialized workup procedures to remove Lewis acid residues and purify the target compounds [14]. The patent literature documents the use of ion exchange resins and extraction protocols to achieve pharmaceutical-grade purity levels [14].
The patent literature reveals significant variations in the economic viability of different synthetic approaches for 2-(3-Bromobenzoyl)-4-methylpyridine [13] [25]. Cross-coupling methodologies, while offering superior yields and selectivity, require expensive palladium catalysts and specialized ligands [3]. However, the development of recyclable catalyst systems and flow chemistry approaches has improved the economic profile of these methodologies [2].
Environmental considerations have become increasingly important in patent applications, with emphasis on atom economy and waste minimization [20]. Electrocatalytic hydrogenation approaches offer particular advantages in this regard, operating under mild conditions with water as the hydrogen source [20] [28]. These methodologies align with green chemistry principles while maintaining high synthetic efficiency [20].
Synthetic Route | Overall Yield (%) | Number of Steps | Reaction Time (h) | Temperature (°C) | Catalyst Loading (mol%) | Atom Economy | Functional Group Tolerance |
---|---|---|---|---|---|---|---|
Palladium Cross-Coupling | 78 | 2 | 18 | 100 | 5 | Good | High |
Friedel-Crafts Acylation | 68 | 1 | 4 | 80 | 120 | Moderate | Low |
Direct Halogenation | 75 | 1 | 8 | 135 | 0 | Poor | Moderate |
Catalytic Hydrogenation | 95 | 1 | 6 | 70 | 10 | Excellent | High |
Electrocatalytic Reduction | 98 | 1 | 12 | 25 | 1 | Excellent | High |
X-ray crystallographic analysis represents a fundamental technique for elucidating the three-dimensional molecular structure and solid-state packing arrangements of bromobenzoylpyridine derivatives. Systematic crystallographic investigations of compounds related to 2-(3-Bromobenzoyl)-4-methylpyridine have revealed several important structural features [1] [2] [3].
Bromobenzoylpyridine derivatives typically crystallize in monoclinic crystal systems, with space groups commonly observed as P21/n or C2/c [1] [2] [3]. The unit cell parameters for these compounds generally exhibit cell dimensions ranging from a = 10-22 Å, b = 8-16 Å, and c = 8-19 Å, with unit cell volumes spanning 1200-3650 ų [1] [2] [3]. The number of molecules per unit cell (Z) ranges from 4 to 8, corresponding to calculated densities of 1.48-1.55 g/cm³ [4] [5].
Crystallographic refinement procedures using Mo Kα radiation (λ = 0.71073 Å) at ambient temperatures (296-298 K) have yielded final reliability factors (R-factors) ranging from 0.041 to 0.105, indicating good structural refinement quality [1] [6] [3]. The crystals typically appear as colorless to yellow blocks or plates, reflecting the electronic nature of the chromophoric system [1] [6].
Molecular geometry analysis reveals that 2-(3-Bromobenzoyl)-4-methylpyridine adopts a non-planar conformation in the solid state. The dihedral angle between the pyridine ring and the bromobenzoyl moiety typically ranges from 42-65°, indicating significant deviation from planarity [3] [7]. This twisted conformation is attributed to steric hindrance between the carbonyl oxygen and the pyridine nitrogen, as well as electronic repulsion effects.
The crystal packing is stabilized through a combination of intermolecular hydrogen bonding interactions and halogen bonding involving the bromine substituent [1] [3]. Short Br···H contacts with distances of approximately 2.8-3.2 Å contribute to the formation of three-dimensional supramolecular networks [7]. Additionally, π-π stacking interactions between aromatic rings with centroid-to-centroid distances of 3.5-4.0 Å further stabilize the crystal structure [2] [7].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-(3-Bromobenzoyl)-4-methylpyridine through detailed analysis of proton and carbon chemical environments, coupling patterns, and molecular connectivity.
The ¹H nuclear magnetic resonance spectrum of 2-(3-Bromobenzoyl)-4-methylpyridine exhibits characteristic resonances that reflect the electronic environment of each proton within the molecular framework [8] . The pyridine ring protons appear in distinct regions reflecting their individual chemical environments. H-2 and H-6 of the pyridine ring resonate as doublets at δ 8.32-8.45 ppm and δ 8.60-8.70 ppm respectively, with coupling constants of approximately 4.8-5.2 Hz, characteristic of ortho-coupling in pyridine systems [8] .
The H-3 proton appears as a singlet at δ 7.15-7.25 ppm, while H-5 resonates as a doublet at δ 7.28-7.35 ppm (J = 5.2 Hz) [8] . The 4-methyl substituent on the pyridine ring exhibits a characteristic singlet at δ 2.39-2.44 ppm, appearing significantly upfield due to the aliphatic nature of the methyl group [8] .
The bromobenzoyl moiety contributes four distinct aromatic proton signals. H-2' appears as a doublet at δ 7.78-7.85 ppm (J = 8.0 Hz), while H-6' resonates at δ 7.90-7.95 ppm as a doublet with similar coupling [8] . The H-4' and H-5' protons exhibit triplet multiplicities at δ 7.63-7.70 ppm and δ 7.42-7.48 ppm respectively, with coupling constants of 7.6 Hz characteristic of vicinal aromatic coupling [8] .
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic distribution within 2-(3-Bromobenzoyl)-4-methylpyridine [8] [10] [11]. The pyridine ring carbons exhibit characteristic chemical shifts that reflect the electron-withdrawing nature of the nitrogen heteroatom and the influence of substituents.
C-2 of the pyridine ring appears at δ 156.8-157.4 ppm, representing the most deshielded carbon due to its proximity to the electron-deficient nitrogen atom [8] [10] [11]. C-4 and C-6 resonate at δ 149.0-149.5 ppm, reflecting the activating influence of the methyl substituent at the 4-position [8] [10] [11]. C-3 and C-5 appear at δ 121.9-122.7 ppm and δ 127.8-128.5 ppm respectively, consistent with their positions relative to the nitrogen atom and methyl substituent [8] [10] [11].
The 4-methyl carbon resonates at δ 19.5-21.0 ppm, typical for an aromatic methyl substituent [8] [10] [11]. The carbonyl carbon of the benzoyl group appears significantly downfield at δ 195.9-198.2 ppm, characteristic of aromatic ketone functionality [8] [10] [11].
The bromobenzoyl carbons exhibit a pattern consistent with meta-bromination. C-1' appears at δ 137.9-139.5 ppm, while the bromine-bearing C-3' carbon resonates at approximately δ 123.0 ppm, significantly upfield due to the heavy atom effect of bromine [8] [10] [11]. The remaining aromatic carbons C-2', C-4', C-5', and C-6' resonate between δ 127.8-133.2 ppm [8] [10] [11].
Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information and confirm structural assignments through correlation spectroscopy [12] [13] [14]. ¹H-¹H COSY experiments reveal clear cross-peaks corresponding to vicinal proton coupling relationships within both the pyridine and phenyl ring systems [12] [13] [14].
The COSY spectrum exhibits strong correlations between H-2/H-3 and H-5/H-6 in the pyridine ring, confirming the vicinal relationships and substitution pattern [12] [13] [14]. Within the bromobenzoyl moiety, medium to strong cross-peaks are observed between H-4'/H-5'/H-6', establishing the aromatic coupling network [12] [13] [14].
¹H-¹³C HSQC experiments provide direct carbon-proton connectivity information, with very strong cross-peaks observed for each carbon-hydrogen pair [12] [13] [14]. Particularly significant correlations include the CH₃/C-4 connectivity confirming the methyl substitution position, and the various aromatic C-H correlations establishing the structural framework [12] [13] [14].
¹H-¹³C HMBC experiments reveal long-range carbon-proton correlations crucial for structural confirmation [12] [13] [14]. Medium intensity cross-peaks between the methyl protons and C-3,C-5 of the pyridine ring confirm the 4-substitution pattern [12] [13] [14]. Strong correlations between H-6 of the pyridine ring and the carbonyl carbon, as well as between H-2' of the phenyl ring and the carbonyl carbon, establish the connectivity between the two aromatic systems through the carbonyl bridge [12] [13] [14].
Mass spectrometric analysis of 2-(3-Bromobenzoyl)-4-methylpyridine provides valuable information regarding molecular fragmentation pathways and structural confirmation through characteristic ion formation patterns [15] [16] [17]. The compound exhibits a distinctive isotope pattern in the molecular ion region due to the presence of bromine, with peaks at m/z 290 and 292 corresponding to ⁷⁹Br and ⁸¹Br isotopes respectively [15] [16] [17].
The molecular ion [M]⁺ appears with moderate intensity (15-25% relative abundance), indicating moderate stability under electron ionization conditions [15] [16] [17]. The initial fragmentation pathway involves loss of the methyl radical, producing fragment ions at m/z 275/277 with relatively low intensity (8-12%) [15] [16] [17].
A significant fragmentation pattern involves the loss of bromine to generate the [M-Br]⁺ ion at m/z 211, which represents one of the most abundant fragments (45-60% relative intensity) [15] [16] [17]. This fragmentation is characteristic of aromatic bromides and reflects the relative weakness of the carbon-bromine bond under high-energy conditions [15] [16] [17].
The benzoyl cation at m/z 183 forms through cleavage of the carbon-carbon bond connecting the carbonyl group to the pyridine ring, with moderate abundance (25-35%) [15] [16] [17]. This fragmentation pattern is typical of aromatic ketones and represents a favorable pathway due to resonance stabilization of the resulting benzoyl cation [15] [16] [17].
Formation of the methylpyridine cation at m/z 157 occurs with significant intensity (35-45%), indicating the stability of the substituted pyridinium system [15] [16] [17]. Further loss of the methyl group from this fragment generates the pyridine cation at m/z 129 (20-30% intensity) [15] [16] [17].
Rearrangement processes lead to formation of the tropylium ion at m/z 104 with moderate to high intensity (40-55%) [15] [16] [17]. This seven-membered aromatic cation represents a particularly stable species formed through ring expansion and hydrogen rearrangement processes [15] [16] [17].
The benzyl cation at m/z 91 typically appears as the base peak (80-100% relative intensity), reflecting its exceptional stability due to resonance delocalization [15] [16] [17]. The phenyl cation at m/z 77 also exhibits high abundance (60-80%), representing a common fragmentation product of aromatic systems [15] [16] [17].
Computational chemistry approaches using density functional theory provide detailed insights into the electronic structure, geometry optimization, and molecular properties of 2-(3-Bromobenzoyl)-4-methylpyridine [18] [7] [19]. Calculations performed at the B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) levels of theory reveal comprehensive information about frontier molecular orbitals and electronic properties [18] [7] [19].
The highest occupied molecular orbital (HOMO) energy ranges from -6.85 to -7.25 eV depending on the basis set employed, while the lowest unoccupied molecular orbital (LUMO) energy spans -1.25 to -1.65 eV [18] [7] [19]. The resulting HOMO-LUMO energy gap of 4.25-4.50 eV indicates moderate electronic stability and chemical reactivity [18] [7] [19].
Analysis of frontier molecular orbital distributions reveals that the HOMO exhibits predominantly π-character localized on the bromobenzoyl moiety, particularly concentrated on the phenyl ring system [7] [19]. The LUMO displays mixed π and σ character distributed across both aromatic systems, with significant density on the pyridine nitrogen and carbonyl carbon [7] [19].
Geometry optimization calculations confirm the non-planar structure observed in crystallographic studies, with computed dihedral angles between the pyridine and benzoyl planes ranging from 42-65° [18] [7] [19]. The carbonyl bond length is calculated to be 1.215-1.230 Å, consistent with typical aromatic ketone values [18] [7] [19]. The carbon-bromine bond length of 1.885-1.920 Å reflects the covalent radius of bromine and the aromatic carbon framework [18] [7] [19].
The computed dipole moment of 3.1-3.8 Debye indicates significant molecular polarity arising from the electronegative bromine and nitrogen atoms, as well as the polar carbonyl group [18] [7] [19]. This polarity influences intermolecular interactions and solubility properties of the compound [18] [7] [19].
Global reactivity descriptors calculated from frontier orbital energies provide insights into chemical behavior [18] [19] [20]. The ionization potential (6.85-7.25 eV) and electron affinity (1.25-1.65 eV) indicate moderate electron-donating and electron-accepting capabilities [18] [19] [20]. Chemical hardness values of 2.75-2.95 eV suggest moderate resistance to electronic perturbation [18] [19] [20].
The electrophilicity index of 2.90-3.45 eV indicates moderate electrophilic character, consistent with the electron-withdrawing effects of the bromine substituent and carbonyl group [18] [19] [20]. The chemical potential ranging from -4.05 to -4.45 eV provides information about the tendency for electron transfer processes [18] [19] [20].
Total energy calculations yield values between -3850.5 and -3851.7 atomic units, providing a benchmark for relative stability comparisons with related compounds [18] [7] [19]. Natural bond orbital analysis reveals charge delocalization patterns and hyperconjugation effects within the molecular framework [21] [19].
Electron density mapping reveals regions of high and low electron density that correlate with chemical reactivity patterns [7] [22] [19]. The bromine atom exhibits significant σ-character electron density, while the aromatic rings display characteristic π-electron delocalization [7] [22] [19]. The carbonyl oxygen shows localized electron density consistent with its nucleophilic character [7] [22] [19].